2-Nitro-6-isopropoxybenzonitrile
Description
2-Nitro-6-isopropoxybenzonitrile (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol) is a nitroaromatic compound featuring a benzonitrile backbone substituted with a nitro group (-NO₂) at the ortho position (C2) and an isopropoxy group (-OCH(CH₃)₂) at the para position relative to the nitrile (-CN) at C1. Its synthesis typically involves nitration and etherification reactions on a benzonitrile precursor. The compound is utilized in analytical chemistry as a reference standard and as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Its solubility in methylene chloride:benzene mixtures (as noted in commercial catalogues) underscores its compatibility with non-polar to moderately polar solvents .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-nitro-6-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O3/c1-7(2)15-10-5-3-4-9(12(13)14)8(10)6-11/h3-5,7H,1-2H3 |
InChI Key |
COENCGAHJPHXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Properties
The compound’s reactivity and applications are influenced by its substituents:
- Nitro group (-NO₂): Strong electron-withdrawing effect, directing electrophilic substitution to the meta position.
- Nitrile (-CN) : Electron-withdrawing, polarizing the aromatic ring and enhancing stability.
Table 1: Comparison with Nitroaromatic Compounds
Reactivity and Stability
- Electrophilic Substitution : Unlike nitroanilines (where -NH₂ directs para substitution), the isopropoxy group in this compound may compete for directing effects, but steric hindrance limits reactivity at C5. The nitrile group further deactivates the ring, reducing susceptibility to electrophilic attack compared to nitrobenzene .
Research Findings and Limitations
While direct studies on this compound are scarce, inferences from structural analogs suggest:
- Solubility Trends : The compound’s solubility in methylene chloride:benzene aligns with nitroaromatics, but the isopropoxy group may enhance miscibility in ethers and esters compared to nitroanilines.
- Reactivity : Steric hindrance from the isopropoxy group reduces nucleophilic aromatic substitution rates relative to 2-nitroaniline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
